Cas no 3293-91-2 (Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)-)
Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,2\'-thiobis[4,6-bis(1,1-dimethylethyl)phenol]
- 2,2'-thiobis[4,6-bis(1,1-dimethylethyl)phenol]
- 4,4,6,6-DI-TERT-BUTYL-2,2-THIOBISPHENOL
- 2,2'-Thiobis(2,4-di-tert-butylphenol)
- 2,2'-Thiobis(4,6-di-tert-butylphenol)
- 2,2'-Thiobis[4,6-di-tert-butylphenol]
- Advastab 409
- Bis(2-hydroxy-3,5-di-tert-butylphenyl) sulfide
- Bis(3,5-di-tert-butyl-2-hydroxyphenyl) sulfide
- Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)-
- ANJHKVLUGKEZJB-UHFFFAOYSA-N
- 2,2'-thio-bis(4,6-di-t-butylphenol)
- 2,2'-Thio-bis(4,6-di-tert-butylphenol)
- MFCD00618535
- 2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol
- 2,2'-thiobis(4,6-di-t-butylphenol)
- SCHEMBL3820150
- 3293-91-2
- 2,2'-thiobis(4,6--di-tert.butylphenol)
- 4,46,6-di-tert-butyl-2,2-thiobisphenol
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- MDL: MFCD00618535
- Inchi: 1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
- InChI Key: ANJHKVLUGKEZJB-UHFFFAOYSA-N
- SMILES: S(C1C=C(C=C(C=1O)C(C)(C)C)C(C)(C)C)C1C=C(C=C(C=1O)C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 442.29055175g/mol
- Monoisotopic Mass: 442.29055175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10
- Topological Polar Surface Area: 65.8Ų
Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525424-500 mg |
2,2'-Thio-bis(4,6-di-tert-butylphenol) |
3293-91-2 | 500MG |
€182.00 | 2023-07-10 | ||
| abcr | AB525424-1 g |
2,2'-Thio-bis(4,6-di-tert-butylphenol) |
3293-91-2 | 1g |
€286.00 | 2023-07-10 | ||
| abcr | AB525424-500mg |
2,2'-Thio-bis(4,6-di-tert-butylphenol); . |
3293-91-2 | 500mg |
€182.00 | 2025-02-18 | ||
| abcr | AB525424-1g |
2,2'-Thio-bis(4,6-di-tert-butylphenol); . |
3293-91-2 | 1g |
€286.00 | 2025-02-18 |
Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- Suppliers
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Additional information on Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)-
Comprehensive Analysis of Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- (CAS No. 3293-91-2)
Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)-, with the CAS No. 3293-91-2, is a specialized chemical compound widely recognized for its unique molecular structure and versatile applications. This compound belongs to the family of phenolic antioxidants, which are critical in industries requiring stabilization against oxidative degradation. Its chemical name, though complex, highlights the presence of tert-butyl groups and a thioether linkage, which contribute to its exceptional thermal stability and efficacy as an antioxidant.
In recent years, the demand for high-performance antioxidants like Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- has surged, driven by advancements in polymer science and material engineering. Researchers and manufacturers are increasingly focusing on sustainable additives that enhance product longevity while minimizing environmental impact. This compound aligns with these trends, offering a balance between efficiency and eco-friendliness, making it a topic of interest in green chemistry discussions.
The molecular structure of CAS No. 3293-91-2 features two sterically hindered phenol units connected by a sulfur bridge. This configuration is pivotal for its ability to scavenge free radicals, a property highly valued in plastics, rubbers, and lubricants. Users often search for "how does phenolic antioxidant work" or "best antioxidants for polymer stabilization," underscoring the need for detailed technical insights. This compound’s mechanism involves interrupting the autoxidation chain reaction, thereby preserving material integrity under harsh conditions.
Another hot topic linked to Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- is its role in advanced material formulations. With the rise of electric vehicles (EVs) and renewable energy systems, materials must withstand higher temperatures and prolonged exposure to UV radiation. Searches like "antioxidants for EV components" reflect this demand. The compound’s high thermal resistance and low volatility make it suitable for battery casings and solar panel encapsulants, addressing key challenges in these sectors.
From a synthesis perspective, CAS No. 3293-91-2 is produced through a multi-step process involving alkylation and sulfur incorporation. Industry professionals frequently inquire about "synthesis routes for hindered phenol antioxidants" or "scalable production methods," emphasizing the need for cost-effective and high-yield protocols. Recent innovations in catalytic systems have improved the efficiency of these processes, reducing waste and energy consumption.
Regulatory compliance is another critical area for Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)-. As global standards like REACH and FDA approvals evolve, users seek information on "food-contact approved antioxidants" or "compliance for industrial additives." This compound’s low toxicity profile and regulatory approvals position it favorably for use in packaging materials and consumer goods, meeting stringent safety requirements.
In conclusion, Phenol,2,2'-thiobis[4,6-bis(1,1-dimethylethyl)- (CAS No. 3293-91-2) stands out as a multifunctional antioxidant with broad industrial relevance. Its applications span from traditional plastics to cutting-edge renewable energy technologies, addressing both performance and sustainability goals. By integrating user-centric keywords and addressing trending topics like EV materials and green chemistry, this overview aims to enhance visibility while providing actionable insights for researchers and manufacturers alike.
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